(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride
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Overview
Description
“(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride” is a chemical compound with the molecular formula C8H11ClN4 . It is a product offered by Benchchem for CAS No. 2126178-62-7.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4.2ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;;/h2,4-5H,3,9H2,1H3;2*1H . This indicates that the compound contains a pyrazolo[3,4-b]pyridine skeleton, which consists of a pyrazole fused to a pyridine .Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Pyrazolopyridines have been evaluated for activity and access to pharmaceutical products . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
- The drug riociguat (Adempas) is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
- Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit p38 and JNK1 mitogen-activated protein kinases .
- Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .
Pharmaceutical Products
Treatment of Pulmonary Hypertension
Inhibitors of CCL2-induced Chemotaxis
Inhibitors of Mitogen-Activated Protein Kinases
Inhibitors of Acetylcholinesterase
Antiviral Activity
Future Directions
As pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , future research could focus on exploring the potential biomedical applications of “(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride”.
properties
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-12-8-7(5-11-12)2-6(3-9)4-10-8;;/h2,4-5H,3,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSUZISQUHCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)CN)C=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine dihydrochloride |
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